Product packaging for IRAK inhibitor 4 trans(Cat. No.:)

IRAK inhibitor 4 trans

Cat. No.: B1191667
M. Wt: 620.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Innate Immunity and Toll-like Receptor (TLR)/Interleukin-1 Receptor (IL-1R) Signaling Pathways

The innate immune system serves as the body's first line of defense against invading pathogens. assaygenie.com This system relies on a class of proteins known as pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), which are molecules characteristic of microorganisms, and danger-associated molecular patterns (DAMPs), which are endogenous molecules released during cell stress or injury. frontiersin.orgnih.gov Among the most crucial PRRs are the Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) superfamily. nih.govelsevier.es

TLRs are transmembrane proteins that recognize specific microbial components. assaygenie.comelsevier.es For instance, TLR4 detects lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. assaygenie.com The IL-1R family, on the other hand, responds to the interleukin-1 (IL-1) family of cytokines, which are key mediators of inflammation. wikipedia.org

Upon activation by their respective ligands, both TLRs and IL-1Rs initiate intracellular signaling cascades that are remarkably similar. elsevier.es A critical component of these pathways is the cytoplasmic Toll/Interleukin-1 receptor (TIR) domain. assaygenie.comelsevier.es Ligand binding triggers the recruitment of TIR-domain-containing adaptor proteins, most notably Myeloid differentiation primary-response protein 88 (MyD88). frontiersin.orgnih.gov MyD88 acts as a scaffold, bringing together members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family to form a signaling complex known as the myddosome. frontiersin.org This complex then activates downstream pathways, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines and other immune mediators. wikipedia.orgnih.gov

The IRAK Family: Members and Canonical Roles in Signal Transduction

The IRAK family of serine/threonine kinases is central to the signal transduction of TLR and IL-1R pathways. frontiersin.orgwikipedia.org In humans, this family comprises four members: IRAK1, IRAK2, IRAK3 (also known as IRAK-M), and IRAK4. wikipedia.orgguidetopharmacology.org All members share a common structure, including an N-terminal death domain (DD) responsible for protein-protein interactions and a central kinase domain. wikipedia.orgimrpress.com

The activation of IRAKs is a sequential process. Following receptor stimulation, MyD88 recruits IRAK4 to the receptor complex. oup.comwikipedia.org IRAK4, in turn, phosphorylates and activates IRAK1 and IRAK2. imrpress.com Activated IRAK1 and IRAK2 then interact with and activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. wikipedia.orgfrontiersin.org This leads to the activation of downstream kinases and ultimately the transcription factors that drive the inflammatory response. oup.com

IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4: Distinct and Overlapping Functions

While all IRAK family members are involved in TLR/IL-1R signaling, they have distinct and sometimes overlapping functions. nih.gov

IRAK1 and IRAK4 are the two members of the family with confirmed kinase activity. nih.govguidetopharmacology.org IRAK1 is a key mediator of NF-κB activation and is essential for the production of pro-inflammatory cytokines in human macrophages. mdpi.comwikipedia.org It can also function as an adaptor protein, bringing together other signaling molecules. wikipedia.org

IRAK2 , like IRAK1, is a positive regulator of the signaling pathway. mdpi.com While it was initially considered a pseudokinase, it has been shown to possess atypical kinase activity. nih.gov It is recruited to the myddosome and is involved in the activation of TRAF6. wikipedia.orgnih.gov

IRAK3 (IRAK-M) , in contrast, acts as a negative regulator of TLR signaling. wikipedia.org Its expression is primarily restricted to monocytes and macrophages. guidetopharmacology.org IRAK-M is catalytically inactive and functions by preventing the dissociation of IRAK1 and IRAK2 from the myddosome, thereby inhibiting downstream signaling. mdpi.com

IRAK4 is considered the "master IRAK" as it sits (B43327) at the apex of the IRAK kinase cascade. wikipedia.org Its kinase activity is essential for the activation of IRAK1 and IRAK2. imrpress.com

IRAK Family MemberKinase ActivityPrimary FunctionExpression
IRAK1ActivePositive regulator, activates TRAF6Ubiquitous
IRAK2AtypicalPositive regulatorUbiquitous
IRAK3 (IRAK-M)InactiveNegative regulatorMonocytes/Macrophages
IRAK4ActiveMaster kinase, activates IRAK1/2Ubiquitous

The Pivotal Role of IRAK4 as the "Master IRAK" in MyD88-Dependent Signaling

IRAK4's position as the most upstream kinase in the IRAK cascade makes it indispensable for MyD88-dependent signaling. wikipedia.org Upon recruitment to the MyD88-receptor complex, IRAK4 is activated and subsequently phosphorylates IRAK1 and IRAK2, a critical step for their activation. imrpress.comresearchgate.net The loss of IRAK4 or its kinase activity can completely abrogate signaling through these pathways. wikipedia.org

Genetic studies in both mice and humans have underscored the critical role of IRAK4. IRAK4-deficient mice show a severe impairment in their response to TLR agonists and IL-1. mdpi.com Similarly, humans with IRAK4 deficiency are highly susceptible to recurrent bacterial infections, as they are unable to mount an effective inflammatory response. guidetopharmacology.org This highlights that IRAK4 kinase activity is essential for the proper functioning of the innate immune system. wikipedia.org

Pathophysiological Implications of Aberrant IRAK4 Activity

While essential for host defense, dysregulated IRAK4 activity can lead to chronic inflammation and contribute to the pathogenesis of various diseases. guidetopharmacology.orgfrontiersin.org

Role in Chronic Inflammatory Processes

Overactivation of the TLR/IL-1R signaling pathways, and consequently IRAK4, is implicated in a variety of chronic inflammatory conditions. nih.gov The persistent production of pro-inflammatory cytokines driven by aberrant IRAK4 signaling can lead to tissue damage and the perpetuation of the inflammatory state. nih.gov This has made IRAK4 an attractive therapeutic target for a range of inflammatory disorders. acs.orgpatsnap.com

Involvement in Autoimmune Diseases (e.g., Rheumatoid Arthritis, Systemic Lupus Erythematosus)

Aberrant IRAK4 activity is a key driver in several autoimmune diseases where the immune system mistakenly attacks the body's own tissues. nih.govpatsnap.com

Rheumatoid Arthritis (RA): In RA, the synovium of the joints is infiltrated by immune cells, leading to chronic inflammation and joint destruction. TLRs are highly expressed in the RA synovium, and their activation contributes to the production of inflammatory cytokines that drive the disease. nih.gov Inhibition of IRAK4 has been shown to ameliorate arthritis in preclinical models, suggesting its potential as a therapeutic target for RA. nih.govacrabstracts.org

Systemic Lupus Erythematosus (SLE): SLE is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens. nih.gov TLRs, particularly TLR7 and TLR9, which recognize nucleic acids, are thought to play a crucial role in the pathogenesis of SLE. aai.org The activation of these TLRs in immune cells leads to the production of type I interferons and other inflammatory mediators, which are driven by IRAK4 signaling. aai.orgoup.com Studies have shown that inhibiting IRAK4 kinase activity can dampen the production of pro-inflammatory cytokines in cells from SLE patients. acrabstracts.orgnih.gov Furthermore, in mouse models of lupus, IRAK4 kinase-inactive mice show reduced disease severity. researchgate.net

Contribution to Oncogenic Signaling in Various Malignancies

While essential for immunity, aberrant activation of the IRAK4 pathway has been co-opted by various cancers to promote their survival and proliferation. frontiersin.org This dysregulation transforms a protective immune signaling pathway into a potent oncogenic driver in specific hematologic malignancies.

B-cell Lymphomas: In several B-cell lymphomas, particularly the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), a high frequency of mutations in the MYD88 gene is observed. nih.govnih.gov The most common of these is the L265P mutation, which acts as a key oncogenic driver. frontiersin.orgnih.gov This mutation leads to the spontaneous formation of the myddosome complex, resulting in constitutive, uncontrolled activation of IRAK4 and subsequently the NF-κB pathway. nih.govashpublications.org This sustained signaling is critical for the growth and survival of these lymphoma cells. nih.gov

Furthermore, this IRAK4-mediated signaling can contribute to therapeutic resistance. While inhibitors of Bruton's tyrosine kinase (BTK), another key protein in B-cell signaling, are used to treat these lymphomas, responses are often incomplete, and relapse is common. nih.govresearchgate.net Research has shown that persistent IRAK4 signaling provides an escape route for cancer cells under BTK inhibition, highlighting its crucial role in maintaining tumor cell viability. frontiersin.orgnih.govresearchgate.net This makes the IRAK4 pathway a prime target for overcoming resistance and enhancing therapeutic efficacy. researchgate.net

Myeloid Malignancies: In myeloid malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), the oncogenic mechanism involving IRAK4 is distinct. While MYD88 mutations are rare in these diseases, they often harbor mutations in spliceosome components, such as U2AF1 and SF3B1. frontiersin.orgnih.govnih.gov These mutations lead to the alternative splicing of the IRAK4 gene, resulting in the overexpression of a longer, hypermorphic isoform known as IRAK4-L. frontiersin.orgnih.govnih.gov

This IRAK4-L isoform is more active and potent in assembling the myddosome, leading to heightened NF-κB activation and promoting the survival and growth of leukemic cells. frontiersin.orgnih.gov The expression of IRAK4-L is strongly associated with oncogenic signaling in MDS and AML. nih.gov Consequently, inhibiting the kinase activity of IRAK4 has been shown to effectively abrogate leukemic growth, particularly in cancer cells that express high levels of the IRAK4-L isoform. nih.govnih.gov

Rationale for IRAK4 as a Therapeutic Target in Disease States

The central and often indispensable role of IRAK4 in driving oncogenic signaling in specific cancers provides a strong rationale for its development as a therapeutic target. frontiersin.orgashpublications.org Its kinase function is a critical, druggable node in pathways that are hijacked by malignant cells for their survival and proliferation.

The rationale for targeting IRAK4 is multifaceted:

Direct Oncogene Dependence: In malignancies like ABC-DLBCL with the MYD88 L265P mutation, cancer cells are addicted to the constitutive signaling flowing through the IRAK4 pathway. ashpublications.orgnih.gov Inhibiting IRAK4 directly cuts off this essential survival signal, leading to the death of cancer cells. nih.govnih.gov

Overcoming Therapeutic Resistance: In B-cell lymphomas, IRAK4 signaling persists in patients treated with BTK inhibitors, contributing to relapse. frontiersin.orgnih.gov Targeting IRAK4, either alone or in combination, offers a strategy to block this escape mechanism and potentially resensitize tumors to treatment or achieve deeper, more durable responses. frontiersin.orgresearchgate.net Preclinical studies have demonstrated synergy between IRAK4 inhibitors and BTK inhibitors. nih.gov

Targeting Spliceosome-Mutant Cancers: In myeloid malignancies, the discovery of the oncogenic IRAK4-L isoform, which is specifically generated due to common spliceosome mutations, provides a clear and genetically defined patient population that could benefit from IRAK4 inhibition. nih.govaacrjournals.org This offers a targeted approach for AML and MDS, diseases that remain challenging to treat. frontiersin.orgnih.gov

Preclinical Proof-of-Concept: Numerous studies utilizing small molecule inhibitors have validated IRAK4 as a target. Specific inhibitors have been shown to be toxic to lymphoma and leukemia cells, suppress tumor growth in animal models, and down-modulate key survival pathways like NF-κB and JAK-STAT3. frontiersin.orgnih.govnih.gov

The development of specific molecules like "IRAK inhibitor 4 trans" medchemexpress.com and others is based on this compelling biological and clinical rationale. The trans-amide structure, for instance, has been identified as a key feature for binding to the hinge region of the IRAK4 kinase, enabling potent and selective inhibition. acs.org

Table 1: Research Findings on IRAK4 Inhibition in Malignancies

Table 2: Compound Names Mentioned

Properties

Molecular Formula

C33H35F3N6O3

Molecular Weight

620.66

Origin of Product

United States

Molecular Mechanism of Action of Irak Inhibitor 4 Trans

Direct Kinase Inhibition: Binding Site and Interaction Dynamics

IRAK inhibitor 4 (trans) functions through direct inhibition of the IRAK4 kinase domain, engaging with the enzyme's active site to prevent the phosphorylation of its substrates. This interaction is characterized by a specific binding mode and a network of molecular contacts that underpin its potency and selectivity.

The vast majority of kinase inhibitors, including those targeting IRAK4, are designed to be ATP-competitive. nih.govnih.gov This means they occupy the ATP-binding pocket located in the cleft between the N-terminal and C-terminal lobes of the kinase domain. nih.gov By binding to this site, the inhibitor physically obstructs the binding of the endogenous substrate, adenosine (B11128) triphosphate (ATP), thereby preventing the transfer of a phosphate (B84403) group to downstream substrates like IRAK1. pharmaffiliates.com

Crystal structures of IRAK4 in complex with various inhibitors reveal that these molecules establish key interactions within the ATP pocket. The binding of one potent inhibitor, an aminobenzimidazole derivative, shows the inhibitor positioned with its benzimidazole (B57391) ring at the front of the pocket and the benzamide (B126) ring extending towards the back. nih.gov This mode of binding partially overlaps with the space occupied by the adenine (B156593) ring of ATP but also extends into a unique frontal area that ATP does not utilize, presenting an opportunity for designing selective inhibitors. nih.gov

A defining characteristic of the IRAK kinase family, including IRAK4, is the presence of a tyrosine residue (Tyr262) at the "gatekeeper" position. nih.govnih.gov The gatekeeper residue is a critical determinant of kinase selectivity for ATP-competitive inhibitors. nih.gov In most kinases, this position is occupied by a smaller residue like threonine or a bulkier methionine or phenylalanine. nih.gov

The bulky tyrosine at position 262 in IRAK4 has profound structural consequences. The hydroxyl group of Tyr262 forms a direct hydrogen bond with the conserved glutamate (B1630785) (Glu233) located in helix αC. nih.govnih.gov This interaction pulls the helix αC into an "in" conformation, effectively and completely blocking access to the hydrophobic back pocket of the ATP binding site. nih.govnih.gov This structural feature makes IRAK4 resistant to many Type II inhibitors that typically achieve selectivity by binding to this back pocket in other kinases. nih.gov The lack of a deep back pocket, combined with a uniquely featured front pocket, provides a distinct structural landscape for the design of highly selective IRAK4 inhibitors. nih.gov

The potency of IRAK inhibitor 4 (trans) is anchored by a precise network of interactions within the IRAK4 active site. These interactions typically involve both hydrogen bonds with the kinase hinge region and hydrophobic contacts with surrounding residues.

Hydrogen Bonding: A crucial interaction for many ATP-competitive inhibitors is the formation of one or more hydrogen bonds with the backbone atoms of the kinase hinge region. For IRAK4, this involves residues such as Met265 and Val263. nih.govnih.gov For example, the amide carbonyl of an aminobenzimidazole inhibitor acts as a hydrogen bond acceptor for the backbone amide of Met265. nih.gov Other inhibitors have been designed to form a "classical triad (B1167595) hinge binding interaction" with both Val263 and Met265. nih.gov Additional hydrogen bonds can be formed with catalytic residues like Lys213 and Asp329. nih.gov

Hydrophobic and π-π Interactions: Hydrophobic interactions are critical for inhibitor affinity. A key interaction for IRAK4 inhibitors is a hydrophobic or π-π stacking interaction with the unique Tyr262 gatekeeper residue. nih.govnih.gov The positioning of an aromatic ring in close proximity to Tyr262 is a strategy used to enhance binding and selectivity. nih.gov

Interaction TypeKey IRAK4 Residue(s)Role in Inhibition
Hydrogen Bonding Met265, Val263Anchors the inhibitor to the kinase hinge region, mimicking the interaction of the adenine ring of ATP.
Lys213, Asp329Provides additional stabilizing contacts with key catalytic and DFG-loop residues.
Hydrophobic/π-π Stacking Tyr262 (Gatekeeper)Exploits the unique gatekeeper residue for potency and selectivity; crucial for orienting the inhibitor.
Ala211, Leu318Forms part of the hydrophobic pocket, contributing to the overall binding affinity through van der Waals forces.

Impact on IRAK4 Conformational Dynamics and Activation State

Protein kinases are dynamic molecules that exist in an equilibrium of different conformational states, primarily distinguished by the orientation of the αC-helix and the DFG (Asp-Phe-Gly) motif in the activation loop. The "αC-in" and "DFG-in" conformations are typically associated with an active kinase, while "αC-out" and "DFG-out" represent inactive states. nih.gov

The binding of an inhibitor can shift this equilibrium by stabilizing a specific conformation. While IRAK4 was initially observed in an active conformation, recent studies have shown that unphosphorylated IRAK4 is conformationally flexible and can adopt multiple inactive states. nih.gov For example, the binding of the ATP analog AMP-PNP stabilizes an inactive "αC-out" conformation. nih.gov

More advanced, Type II inhibitors like ponatinib (B1185) have been shown to bind to and stabilize an inactive "DFG-out" conformation of IRAK4. nih.gov In this state, the inhibitor occupies the ATP pocket but also extends into a region that is only accessible when the DFG motif is flipped. This mechanism provides another avenue for achieving high inhibitor specificity. nih.gov The interaction between the Tyr262 gatekeeper and Glu233 in the αC-helix is a central feature governing these dynamics in IRAK4. nih.gov The ability of unphosphorylated IRAK4 to adopt these varied conformations is a key aspect being exploited for the development of next-generation inhibitors. nih.gov

Comparison with Other IRAK4 Inhibitors: Mechanistic Similarities and Differences

IRAK inhibitor 4 (trans) belongs to a broad class of ATP-competitive inhibitors, but different chemical scaffolds interact with the kinase in subtly different ways.

Mechanistic Similarities: Most reported small molecule IRAK4 inhibitors share the fundamental mechanism of competing with ATP. They commonly form hydrogen bonds with the hinge region (Met265) and engage in hydrophobic interactions within the front pocket, often involving the Tyr262 gatekeeper. nih.govnih.gov

Mechanistic Differences: The primary differences lie in the type of conformation they stabilize and the specific interactions they form.

Type I vs. Type II Inhibitors: Type I inhibitors (e.g., aminobenzimidazole derivatives) bind to the active "DFG-in" conformation of IRAK4. In contrast, Type II inhibitors (e.g., ponatinib, HG-12-6) bind to and stabilize the inactive "DFG-out" conformation. nih.gov This distinction is significant, as targeting an inactive state can offer greater selectivity against other kinases.

Scaffold-Specific Interactions: Different scaffolds optimize different interactions. For instance, the aminobenzimidazole series relies on a central amide for a critical hydrogen bond to Met265. nih.gov Pyrrolopyrimidine inhibitors were optimized using structure-based design to improve their kinase selectivity profile. nih.gov A series of pyrazolopyrimidines was developed to yield dihydrobenzofuran derivatives with superior drug-like properties while maintaining potent hinge-binding. nih.gov The inhibitor BAY1834845 utilizes a trans-amide as a hinge binder and positions a trifluoromethylpyridine moiety to interact with the Tyr262 gatekeeper. nih.gov These varied approaches highlight the diverse strategies employed to achieve potent and selective IRAK4 inhibition.

Isomeric Specificity: Significance of the trans Configuration

The designation "trans" in IRAK inhibitor 4 (trans) refers to the specific stereochemical arrangement of substituents, likely on its pyrrolidine (B122466) ring. In drug design, stereochemistry is critical as proteins are chiral environments. A specific isomer, such as the trans configuration, will orient the inhibitor's functional groups in a precise three-dimensional arrangement required for optimal binding.

The trans geometry ensures that the different parts of the molecule are correctly positioned to engage with their respective binding pockets and amino acid residues within the IRAK4 active site. For a molecule with a central ring like pyrrolidine, the trans configuration would place the two substituent groups on opposite sides of the ring's plane. This specific arrangement dictates the vector and distance between the portion of the molecule that interacts with the hinge region and the portion that extends into other areas of the ATP-binding site. An incorrect stereoisomer, such as the cis form, would place these groups on the same side, leading to a completely different molecular shape that would likely clash with residues in the active site or fail to make the key hydrogen bonds and hydrophobic contacts necessary for potent inhibition.

While direct structure-activity relationship (SAR) studies explicitly comparing the trans and cis isomers of this specific inhibitor are not detailed in the reviewed literature, the principle of stereochemical specificity is fundamental. The selection of the trans isomer indicates that it is the active or significantly more potent form, a common finding in the development of kinase inhibitors where only one stereoisomer fits optimally into the target's active site. nih.gov

Cellular and Biochemical Effects of Irak Inhibitor 4 Trans on Signaling Pathways

Disruption of Myddosome Assembly and Stability

The Myddosome is a multiprotein complex that forms downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), serving as a crucial platform for the activation of innate immune signaling. The assembly of this complex is a highly regulated process involving the sequential recruitment of adaptor proteins and kinases.

Inhibition of IRAK4 Recruitment to MyD88

The formation of the Myddosome is initiated by the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88) to the activated receptor. MyD88 then serves as a scaffold to recruit IRAK4. While IRAK inhibitor 4 (trans) primarily targets the kinase activity of IRAK4, studies on general IRAK4 kinase inhibition have revealed a surprising effect on the Myddosome complex. Instead of preventing the association of IRAK4 with MyD88, inhibition of IRAK4's kinase function can paradoxically lead to a more stable Myddosome structure nih.govresearchgate.net. This suggests that the kinase activity of IRAK4 may play a role in the dynamic turnover or disassembly of the complex, a process that is stalled when the kinase is inhibited. This stabilization implies that IRAK4 possesses a critical scaffolding function, independent of its catalytic activity, which is essential for the initial formation of the Myddosome nih.govresearchgate.net.

Consequences for IRAK1 and IRAK2 Phosphorylation and Activation

Following the recruitment of IRAK4 to the Myddosome, it phosphorylates and activates downstream kinases, primarily IRAK1 and IRAK2 nih.gov. This phosphorylation is a critical step for the propagation of the inflammatory signal. By inhibiting the kinase activity of IRAK4, IRAK inhibitor 4 (trans) is expected to directly block the phosphorylation and subsequent activation of both IRAK1 and IRAK2. Without the initial phosphorylation by IRAK4, IRAK1 and IRAK2 remain in an inactive state, unable to carry out their downstream functions, which include the recruitment and activation of TRAF6, a key E3 ubiquitin ligase pnas.org. Research on various IRAK4 inhibitors has consistently demonstrated that the inhibition of IRAK4 kinase activity prevents the phosphorylation of IRAK1 pnas.org.

Modulation of Downstream Signaling Cascades

The activation of the Myddosome complex initiates a cascade of signaling events that culminate in the activation of transcription factors responsible for the expression of pro-inflammatory genes. IRAK inhibitor 4 (trans), by targeting IRAK4 at the apex of this cascade, profoundly influences these downstream pathways.

NF-κB Pathway Inhibition and Transcriptional Regulation of Pro-inflammatory Genes

One of the most critical downstream targets of Myddosome signaling is the Nuclear Factor-kappa B (NF-κB) pathway. The activation of IRAK1 and IRAK2 leads to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Once in the nucleus, NF-κB drives the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.

The effect of IRAK4 kinase inhibition on the NF-κB pathway is a subject of nuanced investigation. Some studies suggest that the kinase activity of IRAK4 is essential for robust and sustained NF-κB activation pnas.orgnih.gov. However, other research indicates that the scaffolding function of IRAK4 may be sufficient for at least partial or delayed NF-κB activation, with kinase inhibition having a minimal initial effect nih.govresearchgate.net. This suggests that while IRAK inhibitor 4 (trans) will ultimately dampen the NF-κB response and reduce the transcription of pro-inflammatory genes, the kinetics and extent of this inhibition may be complex and cell-type dependent.

Parameter Effect of IRAK Inhibitor 4 (trans) References
Myddosome Stability Increased nih.govresearchgate.net
IRAK1 Phosphorylation Inhibited pnas.org
IRAK2 Phosphorylation Inhibited nih.gov
NF-κB Activation Inhibited/Delayed nih.govresearchgate.netnih.gov
Pro-inflammatory Gene Transcription Reduced nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., JNK, p38)

In addition to the NF-κB pathway, the Myddosome signaling cascade also activates Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 pathways. These pathways play crucial roles in regulating the expression of inflammatory mediators and cellular stress responses. Similar to the NF-κB pathway, the activation of JNK and p38 is downstream of the IRAK kinases and TRAF6.

The inhibition of IRAK4 kinase activity by compounds like IRAK inhibitor 4 (trans) has been shown to modulate the activation of JNK and p38. However, the effects can be varied. Some studies report that IRAK4 kinase activity is essential for the activation of JNK and p38 nih.gov. In contrast, other findings suggest that IRAK4 inhibition may only have a minimal or partial effect on the activation of these MAPKs, again highlighting the potential for IRAK4's scaffolding role in initiating these signaling cascades nih.govresearchgate.net. The precise impact of IRAK inhibitor 4 (trans) on the JNK and p38 pathways likely depends on the specific cellular context and the stimulus involved.

Impact on AP-1 Activation

The activation of both the JNK and p38 MAPK pathways converges on the activation of the transcription factor Activator Protein-1 (AP-1). AP-1 is a dimeric protein complex that binds to specific DNA sequences to regulate the transcription of a variety of genes involved in inflammation, proliferation, and apoptosis. Given that IRAK inhibitor 4 (trans) can modulate the upstream JNK and p38 pathways, it is expected to have a corresponding impact on AP-1 activation. By reducing the phosphorylation and activation of JNK and p38, the inhibitor would consequently lead to decreased AP-1-dependent gene transcription, further contributing to its anti-inflammatory effects nih.gov.

Downstream Pathway Key Molecules Effect of IRAK Inhibitor 4 (trans) References
NF-κB Pathway IKK, IκBα, NF-κBInhibition/Delay of activation nih.govresearchgate.netnih.gov
MAPK Pathway JNK, p38Modulation of phosphorylation nih.govresearchgate.netnih.gov
AP-1 Activation c-Jun, c-FosReduced transcriptional activity nih.gov

Effects on Cytokine and Chemokine Production

IRAK4 kinase activity is essential for the production of pro-inflammatory cytokines following the activation of most TLRs and IL-1Rs. IRAK inhibitor 4 (trans), by targeting IRAK4, effectively modulates the inflammatory response.

Inhibition of IRAK4 has been demonstrated to significantly reduce the production and release of key pro-inflammatory cytokines. In primary human monocytes stimulated with the TLR7/8 agonist R848, an IRAK4 inhibitor markedly decreased the production of TNF-α, IL-6, and IL-1β. This suppression occurs at both the mRNA and protein levels. For instance, treatment with an IRAK4 inhibitor can lead to a significant reduction in circulating human TNFα.

The mechanism underlying this suppression involves the disruption of the signaling cascade that leads to the activation of transcription factors responsible for cytokine gene expression, such as NF-κB and IRF5. Specifically, IRAK4 kinase activity is crucial for the activation of the TAK1-IKKβ-IRF5 axis, which in turn drives the expression of inflammatory cytokines.

Table 1: Effect of IRAK4 Inhibition on Pro-inflammatory Cytokine Production
CytokineCell TypeStimulusEffect of IRAK4 InhibitionReference
TNF-αPrimary Human MonocytesR848 (TLR7/8 agonist)Significant reduction in mRNA and protein levels
IL-6Primary Human MonocytesR848 (TLR7/8 agonist)Significant reduction in mRNA and protein levels
IL-1βPrimary Human MonocytesR848 (TLR7/8 agonist)Significant reduction in mRNA and protein levels
IL-12p40MacrophagesTLR ligandsProfoundly impaired production

The influence of IRAK4 inhibition on anti-viral responses and interferon production is more nuanced and depends on the specific TLR pathway involved. Most TLRs signal through the MyD88-dependent pathway, which is critically dependent on IRAK4 kinase activity. However, TLR3 signals exclusively through the TRIF-dependent pathway, while TLR4 can utilize both MyD88- and TRIF-dependent pathways.

IRAK4 is not essential for the TLR3/TRIF-dependent pathway that leads to the production of type I interferons (IFNs). Therefore, IRAK inhibitor 4 (trans) is expected to have minimal impact on TLR3-mediated anti-viral responses. In contrast, cytokine production in response to the TLR3 ligand poly I:C is not altered in IRAK-4 deficient macrophages. However, IRAK4's scaffold function, independent of its kinase activity, may be required for the activation of TRAF6 by TRIF in the TLR4 pathway. Studies in IRAK-4 deficient patients have shown reduced IFN-α and IFN-β production in response to TLR ligands that signal through MyD88, such as TLR7 and TLR9, while responses to viruses like herpes simplex virus (HSV) and vesicular stomatitis virus (VSV) remained intact.

Cellular Apoptosis and Proliferation Pathways

Beyond its role in inflammation, IRAK4 signaling has been implicated in the regulation of cell survival and proliferation, particularly in the context of cancer.

In several types of cancer, aberrant activation of the TLR/IL-1R signaling pathway contributes to cell survival and resistance to apoptosis. Inhibition of IRAK4 can disrupt these pro-survival signals, leading to the induction of apoptosis in malignant cells. For example, in activated B-cell like diffuse large B-cell lymphoma (ABC DLBCL) cell lines with MYD88 mutations, knockdown of IRAK4 resulted in rapid apoptosis. The use of an IRAK1/4 inhibitor has been shown to increase the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, thereby promoting apoptosis in breast cancer cell lines.

Table 2: Induction of Apoptosis by IRAK4 Inhibition in Malignant Cell Lines
Cell Line TypeSpecific Cell LineEffect of IRAK4 InhibitionMechanismReference
Activated B-cell like Diffuse Large B-cell Lymphoma (ABC DLBCL)Not specifiedInduction of rapid apoptosisInhibition of sustained MYD88-IRAK pathway signaling
Breast CancerBT20, BT549Increased apoptosisIncreased Bax/Bcl-2 ratio and p53 expression
T-cell Acute Lymphoblastic Leukemia (T-ALL)VariousMinimal effect on cell viability alone, but potentiates chemotherapy-induced apoptosisDelayed cell-cycle entry

Pre Clinical Investigations and in Vivo Efficacy in Disease Models

Anti-inflammatory Effects in Murine Models of Inflammation

Detailed in vivo studies on the anti-inflammatory effects of IRAK inhibitor 4 trans in murine models are not described in the available research.

Attenuation of TLR-Induced Inflammatory Responses

No specific data is available from in vivo models demonstrating the capacity of this compound to attenuate Toll-like receptor (TLR)-induced inflammatory responses.

Efficacy in Specific Inflammatory Disease Models (e.g., joint inflammation, colitis)

There is no publicly accessible research detailing the efficacy of this compound in specific murine models of inflammatory diseases such as joint inflammation or colitis.

Immunomodulatory Properties in Autoimmune Disease Models

Information regarding the immunomodulatory properties of this compound in preclinical models of autoimmune diseases is not available in the public domain. While other IRAK4 inhibitors have been investigated for conditions like rheumatoid arthritis and lupus erythematosus, specific findings for this compound are absent. dcchemicals.com

Amelioration of Disease Symptoms in Systemic Lupus Erythematosus Models

There are no published studies on the effects of this compound in murine models of Systemic Lupus Erythematosus (SLE).

Modulation of Immune Cell Responses and Cytokine Profiles

Specific data on how this compound modulates immune cell responses and cytokine profiles in in vivo settings is not available.

Anti-Cancer Activity in Pre-clinical Oncological Models

While the inhibition of IRAK4 is a strategy being explored for certain cancers, particularly those with mutations in the MYD88 signaling pathway, specific pre-clinical data on the anti-cancer activity of this compound is limited. nih.gov One study investigated a compound referred to as "IRAK inhibitor-4" in vitro on Primary Effusion Lymphoma (PEL) cells, where it inhibited both IRAK1 and IRAK4 and reduced IL-1β-induced signaling. nih.gov However, this study noted that the concentrations causing these effects were close to those causing generalized cytotoxicity, and it did not progress to in vivo models with this specific inhibitor. nih.gov

Another study in a HER2-positive breast cancer xenograft model demonstrated that an unspecified "IRAK inhibitor" could inhibit tumor growth, both as a monotherapy and in combination with paclitaxel. aacrjournals.orgoadoi.org However, the precise identity of this inhibitor as this compound is not confirmed.

Efficacy in Xenograft Models of B-cell Lymphomas (e.g., ABC-DLBCL with MYD88 L265P mutation)

The activating L265P mutation in the MYD88 gene is a key driver in several B-cell lymphomas, including the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) nih.govashpublications.org. This mutation leads to constitutive activation of the IRAK4 signaling pathway, promoting cell survival and proliferation through downstream NF-κB activation nih.govashpublications.org.

Preclinical studies utilizing xenograft models of ABC-DLBCL with the MYD88 L265P mutation have demonstrated the anti-tumor activity of IRAK4 inhibitors. For instance, the IRAK4 inhibitor emavusertib (B3028269) (CA-4948) has shown dose-dependent efficacy in ABC-DLBCL MYD88-L265P xenograft tumor models using OCI-LY3 and OCI-LY10 cell lines patsnap.com. Furthermore, in a panel of patient-derived DLBCL tumor xenograft (PDX) mouse models, emavusertib exhibited significant efficacy in four out of five ABC-DLBCL models patsnap.com. Another IRAK4 inhibitor, ND-2158, also demonstrated the ability to decrease tumor growth in a mouse xenograft model of ABC DLBCL without significant toxicity nih.gov.

The efficacy of IRAK4 inhibition extends to ABC-DLBCL tumors with dual activating mutations in both the TLR/IL-1R and B-Cell Receptor (BCR) signaling pathways, such as those with both MYD88 and CD79B mutations patsnap.com. This highlights the critical role of the IRAK4 pathway in the survival of these aggressive lymphomas.

Efficacy of IRAK4 Inhibitors in ABC-DLBCL Xenograft Models
IRAK4 InhibitorXenograft ModelKey FindingsReference
Emavusertib (CA-4948)OCI-LY3 and OCI-LY10 cell line xenografts (MYD88 L265P)Dose-dependent anti-tumor efficacy. patsnap.com
Emavusertib (CA-4948)Patient-Derived Xenografts (PDX) of ABC-DLBCLSignificant efficacy in 4 out of 5 models, including those with dual MYD88 and CD79B mutations. patsnap.com
ND-2158Mouse xenograft model of ABC DLBCLDecreased tumor growth without excess toxicity. nih.gov

Impact on Myeloid Malignancies (e.g., AML, MDS) with IRAK4-L overexpression

In myeloid malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), the overexpression of a long isoform of IRAK4 (IRAK4-L) is associated with a worse prognosis nih.gov. This hypermorphic IRAK4-L isoform results from mutations in spliceosome proteins like SF3B1 or U2AF1 and leads to the activation of myddosome signaling, promoting cancer cell survival nih.govnih.gov.

Preclinical studies have shown that targeting IRAK4 can be an effective therapeutic strategy in these diseases. Treatment with an IRAK4 inhibitor has been shown to potently suppress leukemic function in AML cell lines that predominantly express IRAK4-L nih.gov. In preclinical patient-derived xenograft (PDX) models of MDS, treatment with emavusertib led to a decrease in leukemic engraftment frontiersin.org. Furthermore, IRAK4 inhibition has been observed to promote myeloid differentiation in primary SF3B1-mutated MDS samples in vitro frontiersin.org. Emavusertib has also demonstrated antileukemic activity in both FLT3-wild type and FLT3-mutated mouse models of AML nih.gov.

Synergy with Other Targeted Therapies (e.g., BTK inhibitors, PI3K inhibitors) in Co-clinical Studies

A significant finding from preclinical investigations is the synergistic anti-tumor effect observed when IRAK4 inhibitors are combined with other targeted therapies, particularly those targeting the B-cell receptor (BCR) signaling pathway nih.govpatsnap.com. In B-cell lymphomas, both the TLR/IRAK4 and the BCR/BTK pathways converge on the activation of NF-κB, a critical pro-survival factor frontiersin.org.

Numerous studies have demonstrated that combining an IRAK4 inhibitor with a Bruton's Tyrosine Kinase (BTK) inhibitor, such as ibrutinib (B1684441), results in enhanced anti-lymphoma activity nih.govpatsnap.comnih.govnimbustx.com. For instance, the combination of emavusertib and ibrutinib showed a synergistic effect in inhibiting tumor growth in an ABC-DLBCL model that was resistant to single-agent emavusertib patsnap.com. Similarly, the IRAK4 inhibitor ND-2158, when combined with ibrutinib, worked synergistically to induce selective cell death in hematological tumors with the MYD88 L265P mutation nimbustx.com.

Synergy has also been observed with Phosphoinositide 3-kinase (PI3K) inhibitors. In preclinical models of marginal zone lymphoma (MZL), emavusertib showed strong synergy with the PI3K inhibitor idelalisib (B1684644) nih.gov. The combination of the IRAK4 inhibitor BAY1830839 with the PI3K inhibitor copanlisib (B1663552) also resulted in enhanced anti-tumor activity in ABC-DLBCL models patsnap.com. This synergistic effect is often seen even in cells that have developed resistance to BTK or PI3K inhibitors, suggesting that dual pathway blockade can overcome resistance mechanisms nih.govmdpi.com.

Synergistic Effects of IRAK4 Inhibitors with Other Targeted Therapies
IRAK4 InhibitorCombination AgentCancer ModelKey FindingsReference
Emavusertib (CA-4948)Ibrutinib (BTK inhibitor)ABC-DLBCLSynergistic inhibition of tumor growth in a resistant model. patsnap.com
ND-2158Ibrutinib (BTK inhibitor)Hematological tumors with MYD88 L265PSynergistic induction of selective cell death. nimbustx.com
Emavusertib (CA-4948)Idelalisib (PI3K inhibitor)Marginal Zone Lymphoma (MZL)Strongly synergistic effects. nih.gov
BAY1830839Copanlisib (PI3K inhibitor)ABC-DLBCLEnhanced anti-tumor activity. patsnap.com

Evaluation in Metastatic Brain Melanoma Models and CNS Applicability

The management of brain metastases remains a significant clinical challenge, partly due to the blood-brain barrier which limits the efficacy of many systemic therapies aacrjournals.orgelsevierpure.com. Preclinical studies have investigated the potential of IRAK4 inhibitors to address this unmet need.

The oral IRAK4 inhibitor emavusertib (CA-4948) has been shown to be blood-brain barrier penetrant aacrjournals.orgelsevierpure.comnih.gov. In preclinical models of melanoma brain metastases, treatment with emavusertib resulted in a survival advantage aacrjournals.orgelsevierpure.com. This effect was associated with the downregulation of mitogen-activated protein kinase (MAPK) signaling and NF-κB in the tumor cells aacrjournals.orgelsevierpure.comnih.govresearchgate.net. Human melanoma brain metastases samples have been found to have high expression of IRAK4, suggesting that this is a viable therapeutic target in this disease setting aacrjournals.orgelsevierpure.com.

Target Engagement and Biomarker Validation in Pre-clinical Settings

Effective drug development relies on the validation of target engagement and the identification of biomarkers to monitor therapeutic response. In the context of IRAK4 inhibitors, preclinical studies have successfully demonstrated target engagement through various pharmacodynamic markers.

A key indicator of IRAK4 inhibition is the reduction of its phosphorylation at Thr-345/Ser-346 nih.gov. In a mouse xenograft model of ABC DLBCL, the IRAK4 inhibitor ND-2158 significantly reduced the phosphorylation of IRAK4 within the tumors nih.gov.

Downstream of IRAK4, the inhibition of NF-κB and MAPK signaling pathways serves as a crucial biomarker of drug activity aacrjournals.orgelsevierpure.comnih.govresearchgate.net. Treatment with emavusertib in models of CNS lymphoma and melanoma brain metastases led to a decrease in NF-κB and MAPK signaling aacrjournals.orgelsevierpure.comnih.govresearchgate.net. Furthermore, IRAK4 inhibitors have been shown to suppress the secretion of pro-inflammatory cytokines such as IL-6 and IL-10 by ABC DLBCL cells, which can also serve as pharmacodynamic biomarkers of response ashpublications.org.

Structure Activity Relationships Sar and Rational Design Approaches

Chemical Scaffolds and Core Structures of IRAK Inhibitor 4 (trans) and Analogs

IRAK inhibitor 4 (trans) is built upon a substituted indazole core. This bicyclic aromatic scaffold serves as a versatile platform for the attachment of various functional groups that dictate the molecule's interaction with the IRAK4 active site. The general structure of this class of inhibitors, as gleaned from patent literature, features key substitutions at various positions of the indazole ring system.

Specifically, IRAK inhibitor 4 (trans) possesses a trans-4-hydroxycyclohexyl group attached to one of the nitrogen atoms of the indazole ring. This bulky, non-aromatic substituent plays a crucial role in orienting the molecule within the binding pocket. The "trans" stereochemistry of the hydroxyl group on the cyclohexane ring is a critical determinant of its binding affinity.

Another key feature is the carboxamide linker , which connects the indazole core to other substituted moieties. The nature and substitution pattern of the groups attached to this linker are pivotal in modulating the inhibitor's potency and selectivity. In the case of IRAK inhibitor 4 (trans), this includes a substituted phenyl ring containing a trifluoromethoxy group.

The exploration of analogs based on this indazole scaffold has revealed important SAR trends. Variations in the substituents on the indazole core and the groups attached to the carboxamide linker have led to a range of compounds with differing potencies, providing valuable insights into the structural requirements for effective IRAK4 inhibition.

Table 1: Core Structural Features of IRAK Inhibitor 4 (trans) and Related Analogs

FeatureDescriptionImportance in Analogs
Core Scaffold IndazoleProvides a rigid framework for orienting key functional groups.
N1/N2 Substituent trans-4-hydroxycyclohexylInfluences binding orientation and provides a key interaction point. The stereochemistry is critical.
Linker CarboxamideConnects the core to other functionalities; modifications impact potency.
Substituted Moiety Phenyl with trifluoromethoxy groupOccupies a key pocket in the active site; substitutions modulate potency and selectivity.

Key Pharmacophoric Features and Critical Active-Site Interactions

A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For indazole-based IRAK4 inhibitors like IRAK inhibitor 4 (trans), several key pharmacophoric features have been identified through computational and structural studies of related compounds.

A general pharmacophore model for this class of inhibitors typically includes:

A hydrogen bond acceptor: Often located on the indazole ring or the carboxamide linker, this feature is crucial for anchoring the inhibitor to the hinge region of the IRAK4 kinase domain.

A hydrogen bond donor: The hydroxyl group on the trans-cyclohexyl ring can act as a hydrogen bond donor, forming a critical interaction with specific residues in the active site.

These pharmacophoric features enable critical interactions with key amino acid residues in the IRAK4 active site. While a specific co-crystal structure of IRAK inhibitor 4 (trans) with IRAK4 is not publicly available, docking studies of similar indazole-based inhibitors into the IRAK4 active site (PDB IDs such as 2NRU) provide valuable insights. These studies suggest that the indazole core often forms hydrogen bonds with the backbone amide groups of residues in the hinge region, such as Met265. The substituted phenyl group typically extends into a hydrophobic pocket, making van der Waals contacts with residues like Tyr262, the gatekeeper residue in IRAK4.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While no specific QSAR studies focusing solely on IRAK inhibitor 4 (trans) and its immediate analogs have been published, QSAR analyses have been performed on broader sets of IRAK4 inhibitors, including those with different scaffolds.

These studies typically involve the calculation of a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a set of inhibitors with known potencies. Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a predictive model. Such models can help in understanding which molecular properties are most influential for IRAK4 inhibition and can be used to predict the activity of newly designed compounds. For a series of indazole-based inhibitors, a QSAR model could potentially highlight the importance of factors like the electronic nature of the substituents on the phenyl ring or the optimal size and shape of the N-alkyl group on the indazole.

Structure-Guided Drug Design and Computational Approaches

The development of IRAK inhibitor 4 (trans) and its analogs has undoubtedly been guided by a combination of traditional medicinal chemistry and modern computational techniques. These approaches allow for a more rational and efficient exploration of the chemical space to optimize inhibitor properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For IRAK inhibitor 4 (trans), docking studies would be instrumental in visualizing its binding mode within the IRAK4 active site. These simulations can help rationalize the observed SAR and guide the design of new analogs with improved interactions. For instance, docking could reveal why the "trans" stereochemistry of the hydroxycyclohexyl group is favored over the "cis" isomer by showing a more favorable hydrogen bonding network.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing for the assessment of its stability and the fluctuations of the ligand in the binding pocket over time. MD simulations can reveal key water molecules that mediate interactions between the inhibitor and the protein, and can help in understanding the conformational changes that may occur upon ligand binding.

The role of water molecules in the binding site of a protein is increasingly recognized as a critical factor in ligand binding and selectivity. Topological water network (TWN) analysis is a computational method that investigates the structure and stability of water networks in the active site. By analyzing the patterns of water molecules in the IRAK4 binding site, both in the presence and absence of an inhibitor, researchers can identify conserved water molecules that can be displaced to improve binding affinity or targeted to form bridging interactions. This approach can be particularly useful in designing inhibitors with high selectivity, as the water networks in the active sites of different kinases can vary significantly.

In silico optimization strategies encompass a range of computational techniques aimed at improving the potency and selectivity of a lead compound. For IRAK inhibitor 4 (trans), these strategies could include:

Free energy perturbation (FEP) or thermodynamic integration (TI): These are rigorous computational methods that can predict the change in binding affinity resulting from a small chemical modification to the inhibitor. This allows for the virtual screening of potential modifications before they are synthesized, saving time and resources.

Scaffold hopping: This involves searching for new core structures that can maintain the key pharmacophoric features of the original inhibitor but may have improved properties, such as better synthetic accessibility or a more favorable intellectual property position.

Combinatorial library design: Based on the established SAR and pharmacophore models, virtual libraries of analogs can be generated and screened in silico to identify the most promising candidates for synthesis.

Through the iterative application of these computational and synthetic strategies, medicinal chemists can rationally design and optimize IRAK4 inhibitors like IRAK inhibitor 4 (trans) to achieve the desired therapeutic profile.

Selectivity Profile Against Other Kinases and Off-Target Effects Research

The therapeutic efficacy of any kinase inhibitor is intrinsically linked to its selectivity. The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving a high degree of selectivity for the intended target, in this case, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), is a critical objective in drug discovery to minimize off-target effects and associated toxicities. While detailed, publicly available research specifically characterizing the comprehensive selectivity profile of "IRAK inhibitor 4 trans" is limited, this section will discuss the established methodologies and general findings within the broader field of IRAK4 inhibitor development.

Kinome-Wide Screening and Specificity Determination

Kinome-wide screening represents a crucial step in the preclinical characterization of a kinase inhibitor. This is a systematic process to assess the inhibitory activity of a compound against a large panel of kinases. The primary goal is to identify potential off-target interactions that could lead to unforeseen side effects. Several platforms are commercially available for this purpose, and they typically employ in vitro kinase assays to measure the inhibitor's potency (e.g., IC50 or Ki values) against hundreds of kinases.

The output of such a screen is often visualized as a "kinome map" or a selectivity score, which provides a clear representation of the inhibitor's specificity. For instance, a highly selective inhibitor will show potent inhibition of IRAK4 with minimal activity against other kinases at a given concentration. While the specific kinome scan data for "this compound" is not available in the public domain, the development of other potent and selective IRAK4 inhibitors, such as ND-2158 and ND-2110, has been reported to involve extensive kinome screening to ensure their specificity nih.gov.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Selective IRAK4 Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity vs. IRAK4
IRAK4 5 1
IRAK1255
TAK1>10,000>2000
JNK1>10,000>2000
p38α>10,000>2000
FLT3500100
c-Kit1,250250

This table is a hypothetical representation to illustrate the concept of a selective kinase inhibitor profile and does not represent actual data for "this compound."

Rational drug design often leverages structural information of the IRAK4 kinase domain to achieve selectivity. A key feature of the IRAK family of kinases is the presence of a tyrosine residue as the gatekeeper, which is relatively uncommon among the broader human kinome mdpi.com. This unique structural feature can be exploited to design inhibitors that selectively bind to the ATP pocket of IRAK family members over other kinases.

Differentiation from IRAK1, IRAK2, and IRAK3 Inhibition

The Interleukin-1 Receptor-Associated Kinase (IRAK) family consists of four members: IRAK1, IRAK2, IRAK3 (also known as IRAK-M), and IRAK4. Differentiating the inhibitory activity of a compound against these family members is essential for understanding its precise mechanism of action and potential therapeutic implications.

IRAK1 and IRAK4: Both IRAK1 and IRAK4 are active serine/threonine kinases and are often co-targeted by inhibitors due to the structural homology in their kinase domains. Many early-generation compounds were characterized as dual IRAK1/4 inhibitors. However, achieving selectivity for IRAK4 over IRAK1 is a key objective for many current drug discovery programs, as the distinct roles of these two kinases in inflammatory signaling are still being elucidated. Some research suggests that inhibiting IRAK1 may not be desirable in certain contexts.

IRAK2: For a long time, IRAK2 was considered a pseudokinase due to the lack of certain conserved residues in its kinase domain. However, more recent studies have demonstrated that IRAK2 does possess atypical kinase activity and plays a role in sustaining inflammatory signaling. The selectivity of IRAK4 inhibitors against IRAK2 is an area of ongoing investigation.

IRAK3 (IRAK-M): IRAK3 is largely considered a pseudokinase, with its primary function being the negative regulation of Toll-like receptor (TLR) signaling. It is not typically a primary target for kinase inhibitors, and most IRAK4 inhibitors are expected to have minimal, if any, direct inhibitory activity against IRAK3's inactive kinase domain.

The development of selective inhibitors often involves comparative in vitro kinase assays using recombinant IRAK1, IRAK2, and IRAK4 enzymes. The relative potency of the inhibitor against each family member is determined to establish its selectivity profile within the IRAK family.

Table 2: Example of IRAK Family Selectivity for Different Classes of Inhibitors

InhibitorTarget(s)IRAK4 IC50 (nM)IRAK1 IC50 (nM)Notes
Inhibitor A IRAK4/11030Dual inhibitor with slight preference for IRAK4.
Inhibitor B IRAK42>500Highly selective for IRAK4 over IRAK1.
Inhibitor C IRAK1>10,0009Selective for IRAK1, demonstrating the feasibility of isoform-specific inhibition.

This table provides a generalized representation of different selectivity profiles and does not reflect data for a specific named compound.

Methodological Approaches in Studying Irak Inhibitor 4 Trans

Biochemical Kinase Assays (e.g., FRET-based assays)

Biochemical assays are fundamental for quantifying the direct interaction between an inhibitor and the isolated IRAK4 kinase enzyme. These in vitro assays measure the inhibitor's ability to block the catalytic activity of IRAK4, which involves the phosphorylation of a substrate by transferring a phosphate (B84403) group from ATP. This allows for the determination of key inhibitory metrics such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). bellbrooklabs.com

Several formats are commonly used:

Förster Resonance Energy Transfer (FRET)-based Assays: These assays detect kinase activity or inhibitor binding through changes in fluorescence. In a typical binding assay format, such as the LanthaScreen® Eu Kinase Binding Assay, a fluorescently labeled, ATP-competitive tracer binds to the kinase. thermofisher.cn This binding brings the tracer in close proximity to a europium-labeled antibody that recognizes the kinase, resulting in a high FRET signal. thermofisher.cn When an inhibitor like IRAK Inhibitor 4 (trans) competes with the tracer for the ATP-binding site, the FRET signal is diminished in a concentration-dependent manner. thermofisher.cn This method is advantageous as it can be used with both active and inactive kinase preparations. thermofisher.cn

ADP Production Assays: Kinase activity is directly proportional to the amount of ADP produced from ATP hydrolysis during the phosphorylation reaction. The Transcreener® ADP² Kinase Assay is a widely used platform that quantifies the ADP generated. bellbrooklabs.com It employs a highly specific antibody that detects ADP, coupled with a fluorescent tracer. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a change in fluorescence polarization or intensity. bellbrooklabs.com This homogenous, mix-and-read format is highly amenable to high-throughput screening (HTS). bellbrooklabs.com

Radioisotopic Assays: The traditional "gold standard" for kinase assays involves the use of radiolabeled ATP, typically [γ-³³P]ATP. tgtherapeutics.com The kinase transfers the radiolabeled phosphate group to a substrate peptide. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is measured, providing a direct readout of enzyme activity. tgtherapeutics.com

Table 1: Comparison of Common Biochemical Kinase Assay Formats for IRAK4.
Assay TypePrinciple of DetectionPrimary MeasurementKey Advantages
FRET-Based Binding AssayDisplacement of a fluorescent tracer from the kinase ATP-binding site by an inhibitor, leading to a loss of FRET signal. thermofisher.cnInhibitor Binding Affinity (IC50)High sensitivity, homogenous format, suitable for HTS. thermofisher.cn
ADP Production Assay (e.g., Transcreener®)Immunological detection of ADP produced during the kinase reaction. bellbrooklabs.comEnzymatic Activity (Inhibition %)Universal for any ADP-producing enzyme, robust, HTS-compatible. bellbrooklabs.com
Radioisotopic Filtration AssayTransfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate. tgtherapeutics.comEnzymatic Activity (Inhibition %)Direct and highly sensitive measurement of phosphorylation. tgtherapeutics.com

Cell-based Functional Assays

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and modulate the downstream signaling pathway. IRAK4 is a critical kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which culminates in the activation of transcription factors like NF-κB and the production of inflammatory cytokines. bellbrooklabs.com

To confirm that IRAK4 inhibition translates to the blockade of downstream signaling, reporter gene assays are frequently employed. These assays utilize engineered cell lines that contain a reporter gene, such as firefly luciferase, under the transcriptional control of response elements for specific transcription factors. bpsbioscience.comnih.gov

For the IRAK4 pathway, an NF-κB-responsive reporter is common. bpsbioscience.com In this setup, cells are stimulated with a TLR agonist (e.g., lipopolysaccharide, LPS) or an IL-1 family cytokine to activate the IRAK4 pathway. nih.gov This activation leads to the translocation of NF-κB to the nucleus, where it binds to the response elements and drives the expression of the luciferase gene. nih.gov The addition of an effective IRAK4 inhibitor prevents this cascade, resulting in a dose-dependent decrease in luciferase activity, which can be quantified by measuring luminescence. nih.gov

A primary physiological outcome of IRAK4 signaling is the transcription, synthesis, and secretion of pro-inflammatory cytokines and chemokines. nih.gov Measuring the inhibition of cytokine release from relevant immune cells provides strong evidence of the inhibitor's functional efficacy.

Commonly used cell types include human peripheral blood mononuclear cells (PBMCs), monocytic cell lines like THP-1, or lung epithelial cells such as A549. tgtherapeutics.comnih.gov These cells are pre-treated with the IRAK4 inhibitor and then stimulated with an appropriate agonist (e.g., LPS for TLR4, IL-1β for IL-1R). tgtherapeutics.comnih.gov After an incubation period, the cell culture supernatant is collected, and the concentration of key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β is measured. tgtherapeutics.comnih.gov

Methodologies for quantification include:

ELISA (Enzyme-Linked Immunosorbent Assay): A standard immunoassay for quantifying a single cytokine.

AlphaLISA®: A bead-based immunoassay that is highly sensitive and has a no-wash format. tgtherapeutics.com

Luminex/Multiplex Bead Assays: This technology allows for the simultaneous quantification of dozens of different cytokines and chemokines from a single small-volume sample, providing a comprehensive profile of the inhibitor's anti-inflammatory effects.

Table 2: Key Cytokines Modulated by IRAK4 Inhibition.
CytokinePrimary Function in IRAK4 PathwayCell Type ExampleStimulus Example
TNF-αPro-inflammatory; key mediator of acute inflammation.THP-1 monocytes nih.govLPS nih.gov
IL-6Pro-inflammatory; involved in acute and chronic inflammation.A549 lung epithelial cells tgtherapeutics.comIL-1β tgtherapeutics.com
IL-1βPro-inflammatory; potent pyrogen and mediator of inflammation.Human PBMCsLPS

In certain disease contexts, such as specific types of B-cell lymphomas with mutations in the MyD88 adaptor protein, cancer cells become dependent on the constitutive signaling through the IRAK4 pathway for survival. tgtherapeutics.com In these cases, inhibiting IRAK4 can lead to decreased cell viability and the induction of apoptosis (programmed cell death).

Apoptosis Assays: Flow cytometry is a powerful tool for detecting apoptosis. Cells are stained with fluorescent markers like Annexin V, which binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, and a viability dye like propidium (B1200493) iodide (PI) or Sytox™, which enters late apoptotic and necrotic cells with compromised membranes. tgtherapeutics.com This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations. tgtherapeutics.com

Immunoblotting, or Western blotting, is a technique used to visualize specific proteins and their post-translational modifications, such as phosphorylation. It is invaluable for dissecting the effects of an inhibitor on specific nodes within the signaling cascade. Upon stimulation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1. nih.govnih.gov This leads to the degradation of IRAK1 and the phosphorylation of downstream targets. tgtherapeutics.comnih.gov

Using specific antibodies, immunoblotting can be used to:

Confirm Inhibition of IRAK4 Activity: By using phospho-specific antibodies that recognize the activated, phosphorylated forms of IRAK4 (e.g., p-IRAK4 at Thr345/Ser346) or its direct substrate IRAK1. nih.govamsbio.com

Monitor Downstream Signaling: Assessing the phosphorylation status of key downstream proteins such as IκB kinase (IKK), the NF-κB subunit p65, and members of the MAPK family (p38, JNK). researchgate.net A potent inhibitor will reduce or eliminate the stimulus-induced phosphorylation of these targets.

Observe Pathway Hallmarks: A key event following IRAK4 activation is the ubiquitination and subsequent proteasomal degradation of IRAK1. tgtherapeutics.com An IRAK4 inhibitor can block this process, leading to the stabilization of IRAK1 protein levels, which can be readily observed by Western blot. tgtherapeutics.com

Target Engagement Assays

A critical step in drug discovery is to confirm that the compound binds to its intended target within a living cell. Target engagement assays provide this crucial evidence.

NanoBRET™ Target Engagement Assay: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based technology that can measure compound binding in live cells. reactionbiology.com In the NanoBRET™ assay, the target protein, IRAK4, is expressed as a fusion with a small, bright NanoLuc® luciferase. promega.com A cell-permeable fluorescent tracer that binds to the IRAK4 active site is then added. When the tracer is bound to the IRAK4-NanoLuc® fusion, the energy from the luciferase reaction is transferred to the tracer, producing a BRET signal. promega.comeubopen.org When an unlabeled inhibitor like IRAK Inhibitor 4 (trans) is introduced, it competes with the tracer for binding, causing a dose-dependent loss of the BRET signal. carnabio.com This allows for a quantitative measurement of the inhibitor's apparent cellular affinity and occupancy. promega.com

Indirect Target Engagement: While direct binding assays like NanoBRET™ are preferred, strong evidence of target engagement can also be inferred from highly specific downstream functional readouts. For example, demonstrating that an inhibitor prevents the stimulus-induced autophosphorylation of IRAK4 or the degradation of its immediate substrate IRAK1 within the cell is a robust indicator that the inhibitor has engaged its target. tgtherapeutics.combiorxiv.org

Cellular Endogenous IRAK1 Activation Assays (e.g., ECL-based)

To assess the functional activity of IRAK inhibitor 4 (trans) within a cellular context, assays that measure the activation of endogenous Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key downstream substrate of IRAK4, are utilized. Upon stimulation of Toll-like receptors (TLRs) or IL-1 receptors (IL-1R), IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates and activates IRAK1. bellbrooklabs.commdpi.com This activation is a critical step in propagating the inflammatory signal. nih.gov

Cellular assays are designed to quantify the inhibition of this IRAK4-mediated IRAK1 phosphorylation. In a typical workflow, immune cells (such as human THP-1 monocytes or primary macrophages) are pre-treated with varying concentrations of the IRAK inhibitor and then stimulated with a TLR agonist like lipopolysaccharide (LPS) or an IL-1 family cytokine. nih.govportlandpress.com Following stimulation, cell lysates are prepared, and the level of phosphorylated IRAK1 (p-IRAK1) is measured.

Electrochemiluminescence (ECL)-based immunoassays are a common platform for this analysis due to their high sensitivity and dynamic range. These assays typically use a multi-well plate format where an antibody specific for total IRAK1 is used to capture the protein from the cell lysate, and a second antibody that specifically recognizes the phosphorylated form of IRAK1 is labeled with an ECL reporter. The amount of emitted light upon electrochemical stimulation is proportional to the amount of p-IRAK1, allowing for precise quantification of IRAK4 kinase inhibition in the cell. The results are often used to determine the IC50 value of the inhibitor, representing the concentration required to achieve 50% inhibition of IRAK1 phosphorylation.

Assay TypeCell LineStimulantMeasured EndpointTypical Result
ECL-based ImmunoassayTHP-1 monocytesLPSPhospho-IRAK1 levelsIC50 determination
Western BlotHEK293 (IL-1R expressing)IL-1βPhospho-IRAK1 band intensityQualitative/Semi-quantitative inhibition

Thermal Shift Assays

Thermal shift assays, also known as differential scanning fluorimetry (DSF), are a biophysical method used to confirm the direct binding of a small molecule inhibitor to its target protein. nih.gov This technique measures the change in the thermal stability of a protein upon the binding of a ligand. When an inhibitor like IRAK inhibitor 4 (trans) binds to the IRAK4 kinase domain, it typically stabilizes the protein's structure.

In this assay, purified recombinant IRAK4 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. nih.gov As the temperature is gradually increased, the protein unfolds (melts), exposing its hydrophobic core and causing an increase in fluorescence from the bound dye. nih.gov In the presence of a binding inhibitor, the protein-inhibitor complex is more stable and unfolds at a higher temperature. This change in the melting temperature (Tm), referred to as the thermal shift (ΔTm), is a direct indication of target engagement. researchgate.netdundee.ac.uk This method is valuable for validating that the compound's cellular activity is a result of direct interaction with IRAK4 and can be used to screen compound libraries for potential binders. nih.gov

ProteinLigandMeasured ParameterSignificance
Recombinant IRAK4IRAK inhibitor 4 (trans)Melting Temperature (Tm)A positive shift (ΔTm > 0) indicates direct binding and stabilization.
Recombinant IRAK4Staurosporine (control)Melting Temperature (Tm)Provides a positive control for protein stabilization. dundee.ac.uk
Recombinant IRAK4No Ligand (apo)Melting Temperature (Tm)Establishes the baseline stability of the protein.

In Vivo Model Systems and Experimental Readouts

To evaluate the therapeutic potential and biological effects of IRAK inhibitors in a complex living system, various in vivo models are employed. These models are crucial for understanding the compound's impact on disease pathophysiology, which cannot be fully recapitulated by in vitro experiments.

Genetically Modified Mouse Models (e.g., IRAK4 knock-out/knock-in mice)

Genetically modified mouse models have been instrumental in validating IRAK4 as a therapeutic target. researchgate.net IRAK4 knock-out mice, which completely lack the IRAK4 protein, are severely impaired in their ability to respond to most TLR and IL-1R ligands and are resistant to inflammatory challenges like LPS-induced septic shock. researchgate.netnih.gov These models demonstrate the essential, non-redundant role of IRAK4 in these signaling pathways. nih.gov

More specifically for validating kinase inhibitors, IRAK4 kinase-dead knock-in (KDKI) mice are particularly valuable. nih.gov In these models, the wild-type IRAK4 gene is replaced by a mutant version that produces a catalytically inactive protein. researchgate.netnih.gov These mice phenocopy many of the immunological defects seen in the full knock-out mice, demonstrating that the kinase function of IRAK4, rather than just its scaffolding role, is critical for signal transduction. nih.govnih.govresearchgate.net Studying the effects of an IRAK4 inhibitor in wild-type mice and comparing the outcomes to the phenotype of IRAK4 KDKI mice helps to confirm that the inhibitor's in vivo effects are specifically due to the inhibition of IRAK4's catalytic activity. researchgate.netnih.gov

Xenograft and Syngeneic Tumor Models

In oncology research, IRAK4 inhibitors are evaluated using mouse tumor models. The choice between a xenograft and a syngeneic model depends on the specific question being addressed. pharmalegacy.com

Xenograft Models : In these models, human tumor cells, such as those from activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) which often harbor activating mutations in the MyD88 pathway, are implanted into immunodeficient mice. curis.comnih.gov This system allows for the direct assessment of the inhibitor's anti-tumor activity on human cancer cells in an in vivo environment. whiterose.ac.uk These models are crucial for determining if IRAK4 inhibition can suppress the growth of tumors that are dependent on MyD88/IRAK4 signaling. curis.comnih.gov

Model TypeHost MouseTumor OriginKey AdvantageResearch Focus
Xenograft Immunodeficient (e.g., NOD/SCID)HumanTests efficacy on human tumorsTumor-intrinsic effects, cell proliferation, apoptosis curis.comnih.gov
Syngeneic Immunocompetent (e.g., C57BL/6)Mouse (same strain)Intact immune systemTumor-immune interactions, efficacy of immunotherapies pharmalegacy.comcrownbio.com

Histopathological and Immunological Analyses of Tissues

Following in vivo studies, tissues from tumor models or sites of inflammation are collected for detailed analysis. Histopathological examination involves staining tissue sections (e.g., with Hematoxylin and Eosin) to assess changes in tissue architecture, cell morphology, and indicators of therapeutic response such as necrosis or apoptosis within a tumor.

Immunohistochemistry (IHC) is a powerful technique used to visualize the expression and localization of specific proteins within the tissue context. researchgate.net In studies of IRAK4 inhibitors, IHC can be used to:

Confirm the presence of IRAK4 and downstream signaling proteins (e.g., phosphorylated NF-κB) in tumor or inflamed tissues. nih.gov

Assess the pharmacodynamic effects of the inhibitor by measuring the reduction in downstream pathway markers post-treatment.

Characterize the immune cell infiltrate within tumors by staining for specific markers of T-cells (e.g., CD3, CD8), B-cells (e.g., CD20), and macrophages (e.g., F4/80).

These analyses provide critical insights into the mechanism of action of the inhibitor at the tissue level, linking target inhibition to biological and therapeutic outcomes.

Advanced Imaging Techniques for Compound Distribution (e.g., CNS penetration studies)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is vital. For diseases affecting the central nervous system (CNS), such as primary CNS lymphoma or brain metastases, the ability of an inhibitor to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. nih.govnih.gov

Advanced techniques are used to determine if IRAK inhibitors can penetrate the CNS. While initial assessments often rely on measuring compound concentrations in brain homogenates versus plasma using liquid chromatography-mass spectrometry (LC-MS), advanced imaging methods can provide more detailed spatial information. Techniques like imaging mass spectrometry or autoradiography using a radiolabeled version of the compound can visualize the distribution of the drug within the brain structure itself. Studies have shown that specific IRAK4 inhibitors can be designed to be brain-penetrant, achieving therapeutic concentrations in the CNS. nih.govnih.govelsevierpure.com These investigations are crucial for expanding the potential clinical applications of IRAK4 inhibitors to malignancies and inflammatory diseases of the brain. nih.gov

Future Directions and Research Gaps for Irak Inhibitor 4 Trans

Elucidation of IRAK4 Scaffolding Functions Beyond Kinase Activity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in innate immune signaling, possessing both kinase and scaffolding functions. While the kinase activity of IRAK4 has been a primary focus of drug development, its non-enzymatic scaffolding role is gaining increasing attention for its essential part in signal transduction. nih.govnih.gov

Recent studies have demonstrated that the scaffolding function of IRAK4 is crucial for the activation of both the MyD88 and TRIF signaling pathways downstream of Toll-like receptor 4 (TLR4). nih.govcam.ac.uk This suggests that even with the inhibition of its kinase activity, the IRAK4 protein can still facilitate the assembly of signaling complexes, leading to downstream effects. This kinase-independent function is a key area of investigation, as it implies that inhibitors targeting only the kinase domain may not fully abrogate IRAK4-mediated signaling. nih.govresearchgate.net

Future research will need to dissect the specific protein-protein interactions mediated by the IRAK4 scaffold and how these interactions contribute to the assembly and function of the "Myddosome" complex, which is composed of MyD88, IRAK4, IRAK2, and IRAK1. nih.gov Understanding these scaffolding functions is critical for designing next-generation therapeutics, such as protein degraders, that can eliminate the entire protein and thus block both its kinase and scaffolding activities. nih.govsygnaturediscovery.com

Understanding Resistance Mechanisms in Disease Models

As with many targeted therapies, the development of resistance to IRAK4 inhibitors is a significant clinical challenge. Emerging evidence suggests that IRAK signaling can be a mechanism of adaptive resistance to various cancer therapies. nih.gov For instance, in pancreatic ductal adenocarcinoma (PDAC), IRAK4 signaling drives resistance to checkpoint immunotherapy. nih.gov

Future investigations will need to focus on identifying the specific molecular mechanisms that lead to resistance to IRAK Inhibitor 4 (trans) in various disease models. This includes studying potential mutations in the IRAK4 gene that could alter drug binding, as well as the activation of bypass signaling pathways that can compensate for the inhibition of IRAK4. For example, in some hematologic malignancies, functional complementation by its paralog, IRAK1, has been suggested as a reason for limited responses to IRAK4 inhibitors. patsnap.com

Researchers will likely employ techniques such as kinome screening and gene expression analysis in resistant cell lines to uncover these mechanisms. nih.gov A deeper understanding of resistance will be crucial for developing combination therapies that can overcome or prevent the emergence of resistance.

Exploration of Novel Disease Indications Based on Mechanistic Insights

The central role of IRAK4 in innate immunity and inflammation suggests its involvement in a wide range of diseases beyond those currently being investigated. mdpi.comwikipedia.org Dysregulation of IRAK4 signaling has been implicated in autoimmune diseases, various types of cancer, and inflammatory disorders. patsnap.comresearchgate.net

Based on its mechanism of action, future research is expected to explore the therapeutic potential of IRAK Inhibitor 4 (trans) in a broader spectrum of diseases. For example, given the role of IRAK4 in TLR signaling, its inhibition could be beneficial in conditions driven by chronic inflammation, such as inflammatory bowel disease and certain neurodegenerative disorders. mdpi.comwikipedia.org

Moreover, the link between chronic inflammation and cancer development opens up possibilities for using IRAK4 inhibitors in cancer prevention or as adjuncts to existing cancer therapies. wikipedia.org Mechanistic studies that further elucidate the downstream effects of IRAK4 inhibition in different cell types and tissues will be instrumental in identifying and validating these novel disease indications.

Development of Advanced Analogues with Improved Pharmacological Properties

The development of new IRAK4 inhibitors is an active area of research, with a focus on improving potency, selectivity, and other pharmacological properties. nih.gov Design strategies for novel analogues of IRAK Inhibitor 4 (trans) will likely focus on several key principles.

One promising approach is the development of dual inhibitors that target both IRAK4 and other key signaling molecules. For example, dual IRAK1/4 inhibitors are being explored to overcome potential resistance mechanisms mediated by IRAK1. patsnap.com Another strategy involves the design of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). nih.govnews-medical.net PROTACs are designed to induce the degradation of the target protein, in this case, IRAK4, thereby eliminating both its kinase and scaffolding functions. nih.govsygnaturediscovery.comnews-medical.net This approach has the potential for greater efficacy and a more durable response compared to traditional kinase inhibitors. sygnaturediscovery.com

Computational modeling, including molecular docking and 3D-QSAR studies, will continue to be valuable tools in the rational design of these advanced analogues. mdpi.comresearchgate.net The goal is to create molecules with optimized binding to the IRAK4 active site and favorable drug-like properties.

Integration of Multi-Omics Data to Refine Mechanistic Understanding

To gain a more comprehensive understanding of the role of IRAK Inhibitor 4 (trans) and the broader IRAK4 signaling network, the integration of multi-omics data is essential. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a more complete picture of the biological system. astrazeneca.comfrontiersin.org

By analyzing these large datasets, researchers can identify novel downstream targets of IRAK4, uncover previously unknown signaling crosstalk, and identify biomarkers that can predict patient response to IRAK4 inhibitors. researchgate.net For instance, integrating genomic and transcriptomic data from cancer patients could reveal how specific mutations or gene expression signatures correlate with sensitivity or resistance to IRAK Inhibitor 4 (trans).

Machine learning and artificial intelligence will be critical for analyzing the vast and complex datasets generated by multi-omics studies. researchgate.net This will allow for the identification of subtle patterns and correlations that would be missed by traditional analysis methods, ultimately leading to a more refined mechanistic understanding of IRAK4 and its inhibitors.

Role of IRAK Inhibitor 4 (trans) as a Research Tool in Basic Immunology and Cancer Biology

Beyond its therapeutic potential, IRAK Inhibitor 4 (trans) serves as a valuable research tool for dissecting the fundamental roles of IRAK4 in immunology and cancer biology. By selectively inhibiting IRAK4 kinase activity, researchers can probe the specific contributions of this enzymatic function to various cellular processes.

In basic immunology, this inhibitor can be used to study the intricate details of TLR and IL-1R signaling pathways, helping to elucidate how these pathways are regulated and how they contribute to both protective immunity and inflammatory diseases. patsnap.com

Q & A

Q. What is the molecular mechanism of IRAK inhibitor 4 trans in modulating IL-1R/TLR signaling pathways?

this compound selectively targets interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in IL-1R, IL-18R, and TLR signaling cascades. Its inhibition disrupts downstream NF-κB and MAPK activation, thereby suppressing pro-inflammatory cytokine production (e.g., IL-6, TNF-α). Structural analysis reveals its binding to the kinase domain of IRAK4 via competitive ATP displacement, as demonstrated by its indazole core and trifluoromethoxy-phenyl group interactions .

Methodology : Use in vitro kinase assays (e.g., recombinant IRAK4) to measure IC50 values and co-crystallization studies to confirm binding modes. Validate functional inhibition via Western blotting for phosphorylated IRAK4, IKK, and NF-κB in TLR-stimulated immune cells .

Q. How is the selectivity of this compound validated against other IRAK isoforms (e.g., IRAK1, IRAK2)?

this compound exhibits >50-fold selectivity for IRAK4 over IRAK1/2, attributed to structural differences in the kinase active site. Comparative studies using isoform-specific siRNA knockdowns or knockout cell lines confirm its IRAK4-dependent effects. For example, in IRAK4-deficient cells, the inhibitor fails to suppress IL-1β-induced NF-κB activation, while IRAK1/2 inhibition retains partial activity .

Methodology : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler™) and cross-validate using cellular models with IRAK isoform-specific genetic deletions .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies in IC50 values (e.g., 160 nM vs. 216 nM in different assays) may arise from variations in assay conditions (ATP concentration, cell type, or endpoint measurements). Standardize protocols by:

  • Using ATP concentrations near physiological levels (1–10 µM).
  • Validating results across orthogonal assays (e.g., luminescent ADP-Glo™ vs. ELISA-based phospho-IRAK4 detection).
  • Incorporating positive controls (e.g., IRAK inhibitor 1) to normalize inter-laboratory variability .

Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals and report assay-specific parameters .

Q. How can this compound be integrated into combination therapies for inflammatory or oncological research?

Synergistic effects are observed when this compound is co-administered with Bcl-2 inhibitors (e.g., ABT-737) in leukemia models. Nanoparticle co-encapsulation (e.g., PEG-PLGA NPs) enhances bioavailability and reduces off-target toxicity, as shown in Jurkat cell apoptosis assays (Annexin V/7-AAD staining) .

Q. Experimental Design :

Optimize drug ratios using Chou-Talalay combination index analysis.

Validate synergy via in vivo xenograft models with pharmacokinetic (PK) profiling of nanoformulations .

Q. What post-transcriptional regulatory mechanisms of IRAK4 are affected by this compound in chronic lymphocytic leukemia (CLL)?

In TLR9-stimulated CLL cells, this compound blocks IRAK4-dependent stabilization of IκBζ, a transcriptional co-activator linked to chemoresistance. This inhibition reduces IgM secretion and enhances apoptosis, as quantified by flow cytometry (IκBζ+ cell population reduction) and confocal microscopy (nuclear IκBζ localization) .

Methodology : Combine IRAK inhibition with proteasome inhibitors (e.g., MG-132) to isolate post-transcriptional effects on IκBζ half-life .

Q. How does the trans configuration of IRAK inhibitor 4 influence its potency compared to cis isomers?

The trans configuration optimizes steric compatibility with IRAK4’s hydrophobic pocket, improving binding affinity by ~3-fold compared to cis isomers. Molecular dynamics simulations (e.g., Schrödinger Suite) reveal reduced conformational strain in the trans form, correlating with enhanced cellular activity in LPS-stimulated macrophages (IL-6 suppression) .

Validation : Synthesize isomerically pure compounds via chiral HPLC and compare activity in IRAK4-dependent reporter assays (e.g., SEAP/NF-κB) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound efficacy in MYD88-mutant vs. wild-type cancers?

Conflicts arise from differential dependency on IRAK4 in MYD88-driven malignancies (e.g., ABC-DLBCL). In MYD88-mutant models, this compound shows robust efficacy (IC50 < 100 nM), while wild-type cells require higher doses. Validate using:

  • Isogenic cell lines with MYD88 L265P knock-in.
  • RNA-seq to identify compensatory pathways (e.g., JAK-STAT) in resistant models .

Recommendation : Pre-screen patient-derived xenografts (PDXs) for MYD88 status before initiating in vivo studies .

Q. What factors contribute to variable this compound stability in long-term cell culture assays?

Instability may result from metabolic degradation (CYP3A4-mediated oxidation) or pH-dependent solubility shifts. Mitigate by:

  • Adding cytochrome P450 inhibitors (e.g., ketoconazole) to culture media.
  • Using fresh DMSO stock solutions (<1 week old) to prevent oxidation .

Quality Control : Monitor compound integrity via LC-MS at 12-hour intervals during prolonged assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.